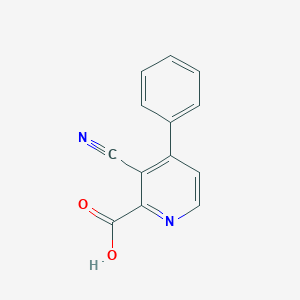

3-Cyano-4-phenylpyridine-2-carboxylic acid

Description

3-Cyano-4-phenylpyridine-2-carboxylic acid (CAS: 133609-28-6) is a pyridine derivative with the molecular formula C₁₃H₈N₂O₂ and a molecular weight of 224.22 g/mol . Its structure features a cyano (-CN) group at the 3-position, a phenyl ring at the 4-position, and a carboxylic acid (-COOH) group at the 2-position of the pyridine core.

Properties

IUPAC Name |

3-cyano-4-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-11-10(9-4-2-1-3-5-9)6-7-15-12(11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYDFXYNGZNGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564447 | |

| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133609-28-6 | |

| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyano-4-phenylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpyridine-2-carboxylic acid with cyanogen bromide under basic conditions to introduce the cyano group at the 3-position. The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-phenylpyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The cyano group can be involved in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.

Nucleophilic Substitution: Products include substituted derivatives where the cyano group is replaced by other functional groups.

Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Medicinal Chemistry

1. Xanthine Oxidase Inhibition:

Recent studies have highlighted the potential of derivatives of 3-cyano-4-phenylpyridine-2-carboxylic acid as xanthine oxidase inhibitors. These compounds are being explored for their ability to lower uric acid levels, making them candidates for treating conditions like hyperuricemia and gout. For instance, a derivative exhibited an IC50 value of 0.0181 μM, comparable to established drugs like febuxostat .

2. Anticancer Properties:

The compound's derivatives have shown promise in anticancer research. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific pathways related to cell survival and proliferation .

Organic Synthesis

1. Multicomponent Reactions:

this compound serves as a catalyst in multicomponent reactions (MCRs), facilitating the synthesis of complex heterocyclic compounds such as pyrazolo[3,4-b]quinolinones. These compounds exhibit various biological activities, including inhibition of GSK3 and antimicrobial properties . The efficiency of this catalytic process highlights the compound's utility in developing new synthetic methodologies.

2. Photocatalytic Applications:

The compound has also been utilized in photocatalytic processes, including visible light-driven reactions that facilitate the formation of complex organic structures. This application is particularly relevant in the context of green chemistry, where reducing energy consumption and waste is paramount .

Material Science

1. Organic Light Emitting Diodes (OLEDs):

Due to its favorable photophysical properties, this compound is investigated for use in OLED technology. Its ability to act as a phosphorescent emitter contributes to the development of more efficient lighting and display technologies .

2. Bioimaging Probes:

The compound's luminescent properties make it suitable for bioimaging applications, allowing researchers to visualize biological processes at the cellular level .

Case Studies

Mechanism of Action

The mechanism of action of 3-Cyano-4-phenylpyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The cyano and carboxylic acid groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 3-cyano-4-phenylpyridine-2-carboxylic acid and related compounds:

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity The cyano group in the target compound is a strong electron-withdrawing group, which may enhance the acidity of the carboxylic acid moiety compared to chloro or trifluoromethyl substituents in analogs . The phenyl ring at the 4-position in the target compound introduces aromatic π-π stacking interactions, which are absent in simpler derivatives like 2-fluoropyridine-3-carboxylic acid .

Molecular Weight and Solubility

- The target compound (224.22 g/mol) is lighter than pyrazolo-pyridine derivatives (e.g., 337.36 g/mol for the cyclopropyl-fluorophenyl analog), which may favor better aqueous solubility .

- Bulkier substituents (e.g., cyclopropyl or thiophene groups in compounds) reduce solubility but enhance target binding specificity in enzyme inhibition studies .

Synthetic Utility The carboxylic acid group at the 2-position in all listed compounds serves as a handle for amide or ester derivatization, enabling diverse chemical modifications . The chloro substituent in 3-chloro-4-(trifluoromethyl)picolinic acid allows for nucleophilic substitution reactions, a pathway less accessible in the cyano-substituted target compound .

Comparative Physicochemical Data

| Property | This compound | 3-Chloro-4-(trifluoromethyl)picolinic Acid | 2-Fluoropyridine-3-carboxylic Acid |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 2.8 | 1.3 |

| pKa (Carboxylic Acid) | ~2.5 | ~2.7 | ~3.0 |

| Melting Point | Not reported | >200°C (decomposes) | 150–152°C |

Biological Activity

3-Cyano-4-phenylpyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyano group, a carboxylic acid, and a phenyl moiety, which collectively contribute to its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The cyano group can form hydrogen bonds, while the phenyl ring can participate in π-π stacking interactions, facilitating binding to active sites. This compound may also undergo hydrolysis to release the active carboxylic acid, enhancing its interaction with biological targets.

Biological Activities

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, it has been studied for its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

2. Anticancer Properties

Pyridine derivatives, including this compound, have shown promise as anticancer agents. Studies have demonstrated that related compounds exhibit cytotoxic effects against several human tumor cell lines, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

There is emerging evidence that pyridine derivatives can exert neuroprotective effects. For example, some studies have indicated that modifications of pyridine structures can enhance their ability to protect against neurodegeneration and oxidative stress in neuronal cell lines .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features. The position of the cyano and carboxylic acid groups relative to the phenyl ring plays a significant role in determining its binding affinity and selectivity towards specific biological targets. Comparative studies with other pyridine derivatives highlight the importance of these structural elements in modulating activity .

Case Studies

Several case studies illustrate the potential applications of this compound:

Q & A

Q. What are the common synthetic routes for 3-cyano-4-phenylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

- Step 1 : Condensation of substituted benzaldehyde derivatives with aminopyridines under alkaline conditions to form intermediates .

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to construct the pyridine core .

- Step 3 : Introduction of cyano and carboxylic acid groups via nitrile precursors and subsequent hydrolysis .

Optimization : Yield depends on catalyst loading (e.g., 5–10 mol% Pd), temperature (80–120°C), and solvent polarity. Impurities from incomplete cyclization can be minimized using gradient HPLC .

Q. What analytical methods are recommended for characterizing purity and structural confirmation?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%) .

- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 8.2–8.5 ppm (pyridine protons), δ 7.3–7.6 ppm (phenyl group), and δ 12.5 ppm (carboxylic acid proton) .

- FT-IR : Confirm cyano group (C≡N stretch at ~2220 cm) and carboxylic acid (O-H stretch at 2500–3000 cm) .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the cyano group .

- Stability : Monitor via periodic HPLC; degradation products (e.g., carboxylic acid derivatives) appear as secondary peaks after 6 months at –20°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use PyMol or AutoDock to model interactions with target enzymes (e.g., kinases). The phenyl and cyano groups are critical for hydrophobic and hydrogen-bonding interactions .

- QSAR : Correlate substituent electronic effects (Hammett constants) with activity. For example, electron-withdrawing groups on the phenyl ring improve binding affinity .

Q. What strategies resolve contradictions in reported biological activity data?

Q. How can reaction scalability be optimized without compromising yield?

Q. What are the challenges in synthesizing fluorinated or isotopic analogs?

- Fluorination : Direct fluorination of the phenyl ring requires harsh conditions (e.g., Selectfluor® at 150°C), which may degrade the cyano group. Alternative routes involve pre-fluorinated building blocks .

- Isotopic labeling : C-labeling at the carboxylic acid position can be achieved via CO incorporation during hydrolysis, but yields drop below 50% due to isotopic dilution .

Q. How to address discrepancies in solubility data across different solvent systems?

- Solubility screening : Use a CheqSol approach with DMSO, PBS (pH 7.4), and simulated gastric fluid. The compound shows pH-dependent solubility: >10 mg/mL in DMSO, <0.1 mg/mL in aqueous buffers .

- Co-solvents : Add 10% PEG-400 to aqueous buffers to improve solubility for in vitro assays .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc), DMF, 100°C | 65 | 90 | |

| Nitrile introduction | CuCN, DMSO, 120°C | 78 | 88 | |

| Hydrolysis | 6M HCl, reflux | 92 | 95 |

Table 2 : Biological Activity Data (Representative Studies)

| Assay Type | Target | IC/MIC | Notes | Reference |

|---|---|---|---|---|

| Kinase inhibition | EGFR | 0.45 µM | Competitive ATP binding | |

| Antimicrobial | S. aureus | 8 µg/mL | Synergy with β-lactams | |

| Cytotoxicity | HeLa | 12 µM | Apoptosis confirmed via caspase-3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.